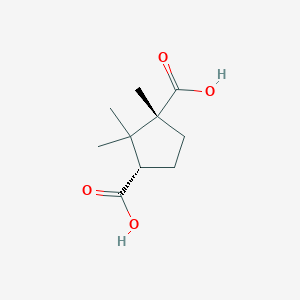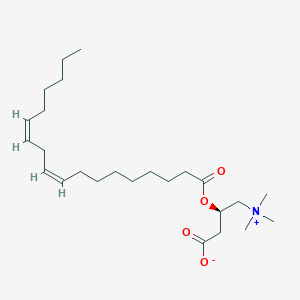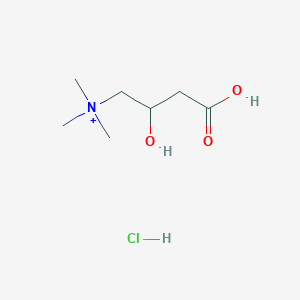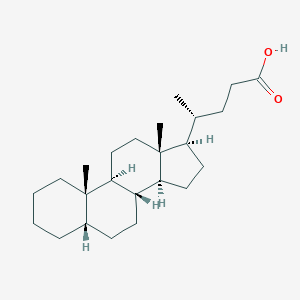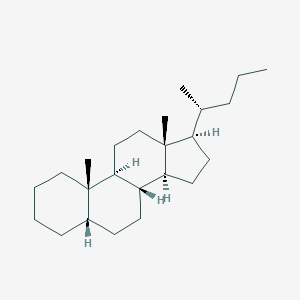![molecular formula C10H12N4O2 B196192 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione CAS No. 883455-55-8](/img/structure/B196192.png)
4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
概要
説明
4-(Dimethylamino)phenyl isocyanate, a compound with a similar structure, is an organic building block containing an isocyanate group . It’s used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like condensation, fusion, or Heck reaction . The exact method would depend on the specific compound and the desired product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and computational chemistry tools . For instance, the structure of a synthesized compound can be modeled using software like Gaussian09W and GaussView6.0.16 .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule . For instance, azo compounds, which contain a similar dimethylamino group, are known to undergo fast intramolecular charge transfer (ICT) upon light excitation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods . For instance, the density, molecular weight, and boiling point of a compound can be determined .科学的研究の応用
-
Preparation and Characterization of Photoactive Polyamides
- Application : This compound was used to create novel aliphatic polyamides with potential applications in photoactive materials.
- Methods : The compound was studied for its fluorimetric properties.
- Results : These polyamides exhibited inherent viscosities in a specific range.
-
Microwave-Assisted Rapid Polycondensation Reaction
- Application : The compound was involved in a study focusing on the rapid synthesis of polyureas under microwave irradiation.
- Methods : The study indicated a faster and efficient method compared to conventional solution polycondensation.
- Results : The results showed that microwave irradiation can significantly speed up the reaction.
-
Polymerization with Diisocyanates
- Application : The compound was used for the polymerization with diisocyanates to form novel aliphatic-aromatic polyureas.
- Methods : This research highlighted the rapid polymerization process.
- Results : The study demonstrated the potential for creating new polyurea materials.
-
Antineoplastic Activities and Cytotoxicity
- Application : Derivatives of the compound were found to exhibit potent cytotoxic effects against various murine and human cancer cell lines.
- Methods : The study involved testing the cytotoxic effects of the compound’s derivatives.
- Results : The results suggested their potential use in cancer research and therapy.
-
Photocatalytic Degradation Mechanism for Heterocyclic Derivatives
- Application : The compound was used as a molecular probe in a study on the degradation of pollutants in water.
- Methods : The study contributed to the understanding of photocatalytic degradation mechanisms.
- Results : The results provided insights into the degradation of pollutants in water.
-
Synthesis of Azo-Containing Polyureas
- Application : The compound was synthesized and used to create novel azo-containing polyurea dyes.
- Methods : The study demonstrated its utility in the development of new polymeric dyes and materials.
- Results : The results showed the successful synthesis of novel azo-containing polyurea dyes.
-
Determination of Ultra Trace Amounts of Thallium (III)
- Application : This compound is a new reagent for the determination of ultra trace amounts of Thallium (III) .
- Methods : The compound has been used in organic synthesis to generate heterocyclic compounds, such as 1,2,4-triazoles, pyrazoles, and imidazoles .
- Results : The results have shown its effectiveness in determining ultra trace amounts of Thallium (III) .
-
Generation of Heterocyclic Compounds
- Application : The compound has been used in organic synthesis to generate heterocyclic compounds .
- Methods : The compound has been used to generate heterocyclic compounds, such as 1,2,4-triazoles, pyrazoles, and imidazoles .
- Results : The results have shown its effectiveness in generating these heterocyclic compounds .
-
Enzyme Activity and Protein Binding Studies
- Application : Researchers study its effects on the activity of enzymes and the binding of proteins .
- Methods : The compound has been used in studies to understand its effects on enzyme activity and protein binding .
- Results : The results have shown its potential in affecting enzyme activity and protein binding .
-
Anti-Inflammatory and Antioxidant Effects
- Application : Studies have reported the compound to have anti-inflammatory and antioxidant effects .
- Methods : The compound has been used in studies to understand its anti-inflammatory and antioxidant effects .
- Results : The results have shown its potential as an anti-inflammatory and antioxidant agent .
-
Simultaneous Quantification of 25-Hydroxyvitamin D3-3-Sulfate and 25-Hydroxyvitamin D3-3-Glucuronide
- Application : The compound has been used in a study for the simultaneous quantification of 25-hydroxyvitamin D3-3-sulfate and 25-hydroxyvitamin D3-3-glucuronide .
- Methods : The compound has been used in liquid chromatography-tandem mass spectrometry coupled with DAPTAD-derivatization .
- Results : The results have shown its effectiveness in the simultaneous quantification of these compounds .
-
Determination of Ultra Trace Amounts of Thallium (III)
- Application : This compound is a new reagent for the determination of ultra trace amounts of Thallium (III) .
- Methods : The compound has been used in organic synthesis to generate heterocyclic compounds, such as 1,2,4-triazoles, pyrazoles, and imidazoles .
- Results : The results have shown its effectiveness in determining ultra trace amounts of Thallium (III) .
-
Generation of Heterocyclic Compounds
- Application : The compound has been used in organic synthesis to generate heterocyclic compounds .
- Methods : The compound has been used to generate heterocyclic compounds, such as 1,2,4-triazoles, pyrazoles, and imidazoles .
- Results : The results have shown its effectiveness in generating these heterocyclic compounds .
-
Enzyme Activity and Protein Binding Studies
- Application : Researchers study its effects on the activity of enzymes and the binding of proteins .
- Methods : The compound has been used in studies to understand its effects on enzyme activity and protein binding .
- Results : The results have shown its potential in affecting enzyme activity and protein binding .
-
Anti-Inflammatory and Antioxidant Effects
- Application : Studies have reported the compound to have anti-inflammatory and antioxidant effects .
- Methods : The compound has been used in studies to understand its anti-inflammatory and antioxidant effects .
- Results : The results have shown its potential as an anti-inflammatory and antioxidant agent .
-
Simultaneous Quantification of 25-Hydroxyvitamin D3-3-Sulfate and 25-Hydroxyvitamin D3-3-Glucuronide
- Application : The compound has been used in a study for the simultaneous quantification of 25-hydroxyvitamin D3-3-sulfate and 25-hydroxyvitamin D3-3-glucuronide .
- Methods : The compound has been used in liquid chromatography-tandem mass spectrometry coupled with DAPTAD-derivatization .
- Results : The results have shown its effectiveness in the simultaneous quantification of these compounds .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIRDFLZTSMUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635062 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
CAS RN |
883455-55-8 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



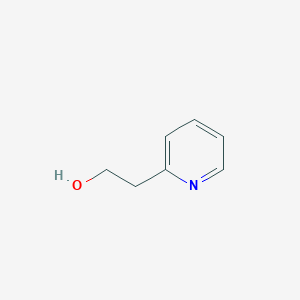
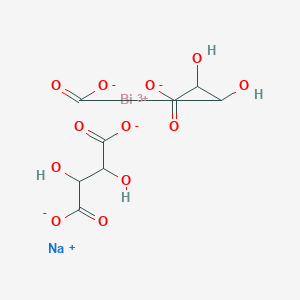
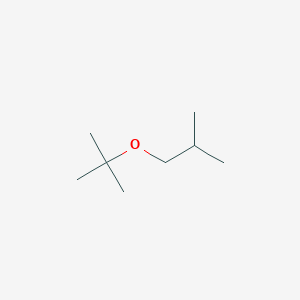

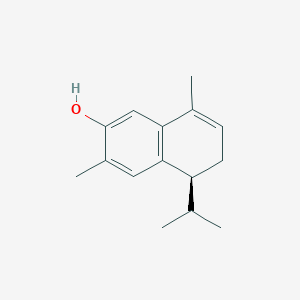
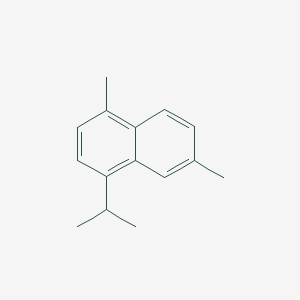
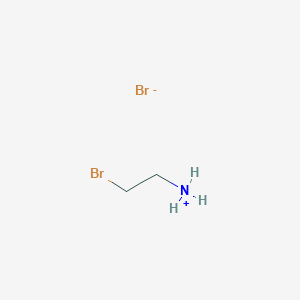
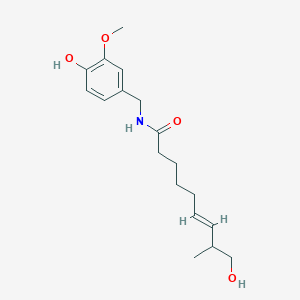
![2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B196129.png)
